molecular formula C22H15ClN2O4S B2912944 methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-75-6

methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

Cat. No.: B2912944
CAS No.: 477872-75-6
M. Wt: 438.88
InChI Key: PLHDYMBSONOSQC-UHFFFAOYSA-N
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Description

The compound methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate (CAS 252027-04-6) is a heterocyclic organic molecule featuring a benzothiophene core substituted with a pyrrole-linked 4-chloroanilino oxoacetyl group and a methyl ester. Its molecular formula is C₁₈H₁₃ClN₂O₄S, with a molecular weight of 388.83 g/mol .

Properties

IUPAC Name

methyl 3-[2-[2-(4-chloroanilino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S/c1-29-22(28)20-18(15-5-2-3-7-17(15)30-20)25-12-4-6-16(25)19(26)21(27)24-14-10-8-13(23)9-11-14/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHDYMBSONOSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the pyrrole ring through a cyclization reaction. The chloroaniline group is then added via a nucleophilic substitution reaction. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts and specific reaction conditions to minimize by-products and enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The chloroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiophene core may also play a role in stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene/Benzothiophene Derivatives

Key Compounds:
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituent
Target Compound 252027-04-6 C₁₈H₁₃ClN₂O₄S 388.83 Benzothiophene 4-Chloroanilino
Methyl 3-{2-[2-(4-Chloroanilino)-2-Oxoacetyl]-1H-Pyrrol-1-Yl}-2-Thiophenecarboxylate 477857-80-0 C₁₈H₁₃ClN₂O₄S 388.83 Thiophene 4-Chloroanilino
Methyl 3-{2-[2-(4-Fluoroanilino)-2-Oxoacetyl]-1H-Pyrrol-1-Yl}-2-Thiophenecarboxylate 477857-76-4 C₁₈H₁₃FN₂O₄S 372.37 Thiophene 4-Fluoroanilino

Structural Insights :

  • Benzothiophene vs. Thiophene : The target compound’s benzothiophene core provides extended conjugation and enhanced hydrophobic interactions compared to the simpler thiophene analog (CAS 477857-80-0). This difference may influence solubility, melting points, and biological activity .
  • Halogen Substituents: Replacing the 4-chloroanilino group with 4-fluoroanilino (CAS 477857-76-4) reduces molecular weight (372.37 vs. 388.83 g/mol) and alters electronic properties. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may affect hydrogen-bonding strength and steric interactions .

Comparison with Chromenone-Pyrazolo[3,4-d]Pyrimidin Derivatives

A structurally distinct but functionally relevant analog (Example 62 in ) features a chromen-4-one ring and pyrazolo[3,4-d]pyrimidin group. Key differences include:

  • Molecular Complexity: The chromenone derivative has a higher molecular weight (560.2 g/mol) due to additional fluorine atoms and a fused heterocyclic system.

Hydrogen Bonding and Crystallographic Behavior

The target compound’s amide and ester functional groups enable hydrogen bonding, critical for crystal packing and solubility. highlights that hydrogen-bonding patterns (e.g., graph set analysis) dictate molecular aggregation. For instance:

  • The 4-chloroanilino group may act as a hydrogen-bond donor (N–H) and acceptor (C=O), forming motifs like R₂²(8) or C(4) chains, which differ from fluoro-substituted analogs due to halogen electronegativity .
  • Benzothiophene’s planar structure likely promotes π-π interactions absent in thiophene derivatives, enhancing thermal stability .

Biological Activity

Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate (referred to as compound 1) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis and Structure

Compound 1 is synthesized through a multi-step process involving the reaction of various precursors. The general synthetic route includes:

  • Formation of the pyrrole ring : Utilizing appropriate reagents to construct the pyrrole structure.
  • Acetylation : Introducing the 4-chloroanilino and oxoacetyl groups.
  • Benzothiophene core : Incorporating the benzothiophene moiety to enhance biological activity.

The molecular formula for compound 1 is C18H13ClN2O4SC_{18}H_{13}ClN_2O_4S, indicating a complex structure that contributes to its diverse biological effects.

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase properties of compounds similar to compound 1. For instance, benzothiophene-chalcone hybrids have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these compounds indicate their effectiveness in inhibiting cholinesterases, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound 5f62.10-
Compound 5h-24.35
Galantamine28.08-

The above data suggests that structural modifications in similar compounds can lead to enhanced inhibitory activity against cholinesterases, pointing towards a potential therapeutic role for compound 1 in cognitive disorders .

Cytotoxicity Studies

In vitro studies using SH-SY5Y neuroblastoma cells have assessed the cytotoxic effects of compound 1. The compounds were tested at various concentrations (0, 30, 50, 100, and 200 μM) over a period of 24 hours using the MTT assay to evaluate cell viability. Results indicated that at their respective IC50 concentrations, these compounds exhibited no significant cytotoxic effects on neuronal cells, which is crucial for their therapeutic application .

Structure-Activity Relationship (SAR)

The SAR analysis of compound 1 and its analogs reveals that specific substitutions on the benzothiophene and pyrrole rings significantly influence biological activity. The presence of electron-withdrawing groups such as chloro or nitro enhances interaction with enzyme active sites, thereby increasing inhibitory potency against cholinesterases.

Case Studies

Several studies have focused on derivatives of compound 1, exploring their pharmacokinetic profiles and potential applications:

  • Study on Benzothiophene Derivatives : This research demonstrated that modifications in the benzothiophene scaffold could lead to improved selectivity and potency against cholinesterases, suggesting a pathway for developing new Alzheimer’s therapies .
  • In Silico ADME Analysis : Computational studies have predicted favorable absorption, distribution, metabolism, and excretion (ADME) properties for compound 1, indicating its viability as a drug candidate .
  • Molecular Docking Studies : These studies provide insights into how compound 1 interacts with target enzymes at the molecular level, further elucidating its potential as an AChE inhibitor .

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